3-(4-Chlorophenyl)phthalazin-3-ium-1-olate
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Overview
Description
3-(4-Chlorophenyl)phthalazin-3-ium-1-olate is a chemical compound with the molecular formula C14H9ClN2O It is known for its unique structure, which includes a phthalazin-3-ium core substituted with a 4-chlorophenyl group
Mechanism of Action
Target of Action
It has been shown to exhibit potent activity against various human tumor cell lines .
Mode of Action
Many drugs used for the treatment of cancer are cytotoxic and work by interfering with the operation of cells’ dna . It is plausible that this compound may also function in a similar manner.
Result of Action
The compound has shown potent activity against various human tumor cell lines, including renal cancer, leukemia, non-small cell lung cancer, CNS cancer, and melanoma . This suggests that the compound may induce cell death in these cancer types.
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)phthalazin-3-ium-1-olate typically involves the reaction of phthalazine derivatives with 4-chlorophenyl reagents under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions in controlled environments to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3-(4-Chlorophenyl)phthalazin-3-ium-1-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazines.
Scientific Research Applications
3-(4-Chlorophenyl)phthalazin-3-ium-1-olate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
3-(4-Chlorophenyl)phthalazin-3-ium-1-olate can be compared with other similar compounds, such as:
Phthalazine derivatives: These compounds share the phthalazine core structure but differ in their substituents.
Chlorophenyl derivatives: Compounds with a chlorophenyl group but different core structures.
Phthalazinone derivatives: These compounds are oxidation products of phthalazines and have different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the phthalazin-3-ium core and the 4-chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)phthalazin-3-ium-1-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(18)16-17/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENMELRXJYNJOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](N=C2[O-])C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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